Ethyl 2,4,6-trihydroxybenzoate, also known as Ethyl Gallate, is a naturally occurring organic compound found in various plants and fruits like Talisia nervosa []. It belongs to the class of organic compounds known as gallic acid esters, characterized by gallic acid linked to an alcoholic moiety by an ester bond []. Ethyl 2,4,6-trihydroxybenzoate has garnered interest in scientific research for its potential bioactivity against metabolic syndrome [] and as a radical scavenging agent [].
Molecular Structure Analysis
The molecular structure of Ethyl 2,4,6-trihydroxybenzoate has been investigated through crystal structure analysis []. Notably, a related compound, [2-(triethylammonio)ethyl][(2,4,6-triisopropylphenyl)sulfonyl]amide tetrahydrate, exhibits a significant disorder of the triisopropylphenyl group, highlighting the potential for structural flexibility in similar compounds [].
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,4,6-trihydroxybenzoate are not extensively described within the provided papers, its structural similarity to other compounds like Ethyl 2,4,6-trinitrobenzenesulfonate (“trinitate”, EtOTn) provides insights into its potential reactivity []. For example, EtOTn has been demonstrated to initiate the ring-opening polymerization of tetrahydrofuran (THF) []. This suggests that Ethyl 2,4,6-trihydroxybenzoate, with its similar structure, might also exhibit reactivity with THF or participate in analogous polymerization reactions under specific conditions.
Mechanism of Action
One notable mechanism of action for Ethyl 2,4,6-trihydroxybenzoate involves its role as an agonistic ligand for the liver X receptor (LXR) [, ]. This interaction promotes cholesterol efflux from macrophages []. Additionally, it demonstrates activity as a PPARα and PPARγ agonist, suggesting its potential in influencing lipid metabolism and glucose homeostasis [].
Applications
Metabolic Syndrome: Ethyl 2,4,6-trihydroxybenzoate exhibits potential for addressing metabolic syndrome by activating PPARα, PPARγ, and LXR []. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses [].
Antioxidant Activity: Ethyl 2,4,6-trihydroxybenzoate displays potent radical scavenging activity against the ABTS+ radical [], indicating its potential as an antioxidant.
Cytotoxicity: While not a primary focus, some studies suggest that Ethyl 2,4,6-trihydroxybenzoate might possess moderate cytotoxic activity against specific cancer cell lines, such as the human renal carcinoma cell line 786-O [].
Compound Description: 1-(Hexanoyl)phloroglucinol-α-d-arabinopyranoside is an acylphloroglucinol derivative isolated alongside Ethyl 2,4,6-Trihydroxybenzoate from the plant Decaspermum gracilentum. [] This compound exhibits ABTS•+ radical scavenging activity with an IC50 value less than 10 μM. []
Relevance: Both 1-(Hexanoyl)phloroglucinol-α-d-arabinopyranoside and Ethyl 2,4,6-Trihydroxybenzoate share a central phloroglucinol core, a benzene ring with three hydroxyl groups. [] The difference lies in the substituents attached to this core.
Compound Description: 1-(Hexanoyl)phloroglucinol-β-d-glucopyranoside, another acylphloroglucinol derivative, was isolated from Decaspermum gracilentum along with Ethyl 2,4,6-Trihydroxybenzoate. [] It demonstrated ABTS•+ radical scavenging activity with an IC50 below 10 μM. []
Relevance: 1-(Hexanoyl)phloroglucinol-β-d-glucopyranoside shares the core phloroglucinol structure with Ethyl 2,4,6-Trihydroxybenzoate. [] The variation arises from the different substituents attached to the phloroglucinol core.
Compound Description: Isolated from Decaspermum gracilentum, 1-(Acetyl)phloroglucinol-β-d-glucopyranoside is an acylphloroglucinol derivative that exhibits both ABTS•+ radical scavenging activity (IC50 less than 10 μM) and moderate cytotoxicity against the human non-small-cell lung carcinoma cell line A549 (IC50 = 50.9 μM). []
Relevance: This compound, similar to Ethyl 2,4,6-Trihydroxybenzoate, contains a phloroglucinol core as a central structural element. [] The presence of different substituents on this core distinguishes the two compounds.
Methyl Gallate (Compound 2)
Compound Description: Methyl gallate, a phenolic compound found in various plants, was identified as a potent activator of both PPARα and PPARγ, with 3.0 and 13-fold increases, respectively, at 100 μg/mL. [] It also exhibited nitric oxide (NO) production inhibition with an IC50 of 7.0 μg/mL. []
Relevance: While structurally distinct from Ethyl 2,4,6-Trihydroxybenzoate, Methyl Gallate was investigated alongside β-D-glucopyranose,1,4,6-tris(3,4,5-trihydroxybenzoate), a compound structurally related to Ethyl 2,4,6-Trihydroxybenzoate, for its potential utility against metabolic syndrome. [] Both compound classes demonstrate activity on PPAR and LXR targets, indicating potential therapeutic relevance in this area.
Ethyl Gallate (Compound 3)
Compound Description: Ethyl gallate, another phenolic compound with diverse biological activities, was found to activate PPARα, PPARγ, and LXR. [] It also showed NO production inhibitory activity with an IC50 of 7.5 μg/mL. []
Compound Description: β-D-glucopyranose,1,4,6-tris(3,4,5-trihydroxybenzoate) was identified as a potent LXR activator with a 5.3-fold induction at 100 μg/mL, showing promise as a potential treatment for metabolic syndrome without the undesirable side effect of weight gain. []
Relevance: β-D-glucopyranose,1,4,6-tris(3,4,5-trihydroxybenzoate) incorporates Ethyl 2,4,6-Trihydroxybenzoate as a structural element, with three units of the latter attached to a glucopyranose core. [] This structural similarity suggests potential shared biological activities and therapeutic applications.
Compound Description: HETB, isolated from the plant Rhodiola crenulata, demonstrated potent α-glucosidase inhibitory activities, surpassing known inhibitors like voglibose and acarbose. [] Kinetic studies revealed its competitive inhibition of maltase and sucrase, binding to their active sites through hydrogen bonding. []
Relevance: While not identical, HETB and Ethyl 2,4,6-Trihydroxybenzoate share a significant structural motif: the 3,4,5-Trihydroxybenzoate group. [] This suggests potential similarities in their binding affinities and interactions with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Erythromycin glutamate is a macrolide bacteriostatic antibiotic often used in Serbia, especially in the treatment of respiratory infections. This antibiotic is metabolized through the liver and inhibits cytochrome enzyme P450A (CYP) 3A41.
.
6-diazo-5-oxo-L-norleucine is a non-proteinogenic L-alpha-amino acid that is L-norleucine which is substituted at position 5 by an oxo group and at position 6 by a diazo group. It is as inhibitor of various glutamine-utilising enzymes. It has a role as a bacterial metabolite, an analgesic, an antibacterial agent, an antiviral agent, an antineoplastic agent, an EC 6.3.5.5 [carbamoyl-phosphate synthase (glutamine-hydrolysing)] inhibitor, an EC 6.3.4.2 [CTP synthase (glutamine hydrolyzing)] inhibitor, an EC 6.3.5.3 (phosphoribosylformylglycinamidine synthase) inhibitor, an EC 6.3.5.2 [GMP synthase (glutamine-hydrolysing)] inhibitor, an antimetabolite, a glutamine antagonist, an apoptosis inducer, an EC 2.4.2.14 (amidophosphoribosyltransferase) inhibitor, an EC 3.5.1.2 (glutaminase) inhibitor, an EC 6.3.5.1 [NAD(+) synthase (glutamine-hydrolysing)] inhibitor and an EC 6.3.5.4 [asparagine synthase (glutamine-hydrolysing)] inhibitor. It is a non-proteinogenic L-alpha-amino acid, a diazo compound and a ketone. It is a tautomer of a 6-diazo-5-oxo-L-norleucine zwitterion. 6-diazo-5-oxo-L-norleucine is a broad-acting glutamine antagonist. Diazooxonorleucine is an L-glutamine diazo analogue amino acid antibiotic isolated from a species of the bacterial genus Streptomyces with potential antineoplastic activity. Diazooxonorleucine inhibits several glutamine-dependent biosynthetic pathways involved in the syntheses of D-glucosamine phosphate, purines and pyrimidines. This agent inhibits phosphate-activated glutaminase, a key enzyme for the synthesis of releasable glutamine, depleting cells of this essential amino acid and reducing their capacity to proliferate. An amino acid that inhibits phosphate-activated glutaminase and interferes with glutamine metabolism. It is an antineoplastic antibiotic produced by an unidentified species of Streptomyces from Peruvian soil. (From Merck Index, 11th ed)
Diazoxide is a benzothiadiazine that is the S,S-dioxide of 2H-1,2,4-benzothiadiazine which is substituted at position 3 by a methyl group and at position 7 by chlorine. A peripheral vasodilator, it increases the concentration of glucose in the plasma and inhibits the secretion of insulin by the beta- cells of the pancreas. It is used orally in the management of intractable hypoglycaemia and intravenously in the management of hypertensive emergencies. It has a role as an antihypertensive agent, a sodium channel blocker, a vasodilator agent, a K-ATP channel agonist, a beta-adrenergic agonist, a cardiotonic drug, a bronchodilator agent, a sympathomimetic agent and a diuretic. It is a benzothiadiazine, a sulfone and an organochlorine compound. Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels. It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release. Diazoxide also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance. When administered intravenously, diazoxide can be used to treat hypertensive emergencies; however, this specific form of diazoxide is no longer available in the US. Diazoxide is usually well tolerated, and some of its more common side effects include fluid retention and electrolyte disturbances. In September 2015, the FDA issued a safety alert regarding post-marketing reports of pulmonary hypertension occurring in infants and neonates. Diazoxide is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. Diazoxide increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells. Diazoxide can cause developmental toxicity according to state or federal government labeling requirements. A benzothiadiazine derivative that is a peripheral vasodilator used for hypertensive emergencies. It lacks diuretic effect, apparently because it lacks a sulfonamide group.
Dibekacin is a kanamycin that is kanamycin B lacking the 3- and 4-hydroxy groups on the 2,6-diaminosugar ring. It has a role as a protein synthesis inhibitor and an antibacterial agent. It is functionally related to a kanamycin B. Dibekacin is an aminoglycoside antibiotic marketed in Japan. Dibekacin is an aminoglycoside antibiotic derived from kanamycin B. Dibekacin is active against bacterial strains that are resistant to kanamycin. Analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.
Dibemethine is active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT).
Antibacterial, aminoglycoside antibiotic, DG01447. Dibekacin sulfate is an analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.